Product packaging for Methyl-(4-nitro-pyridin-2-ylmethyl)-amine(Cat. No.:)

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

Cat. No.: B12610831
M. Wt: 167.17 g/mol
InChI Key: UUTTYTGLNBIAPW-UHFFFAOYSA-N
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Description

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is a chemical compound with the CAS Registry Number 886371-83-1 . It has a molecular formula of C7H9N3O2 and a molecular weight of 167.167 g/mol . This nitropyridine derivative is supplied with a purity of 98% and is intended for research and development purposes in laboratory settings . Compounds within the nitropyridine family, such as 4-Nitropyridine, are known to require careful handling. Appropriate personal protective equipment should be worn, and exposure through inhalation, skin contact, or ingestion should be avoided due to potential hazards . As a specialized chemical building block, this amine-functionalized nitro-substituted pyridine serves as a valuable intermediate for researchers in medicinal chemistry and organic synthesis. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B12610831 Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-nitropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-8-5-6-4-7(10(11)12)2-3-9-6/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTTYTGLNBIAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 4 Nitro Pyridin 2 Ylmethyl Amine

General Synthetic Approaches to (4-nitro-pyridin-2-ylmethyl)amines

The construction of the (4-nitro-pyridin-2-ylmethyl)amine core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The two most prominent strategies are reductive amination and amine alkylation.

Reductive amination is a powerful and widely used method for forming C-N bonds. masterorganicchemistry.com This one-pot reaction combines a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of (4-nitro-pyridin-2-ylmethyl)amines, this pathway would typically involve the reaction of 4-nitropyridine-2-carbaldehyde with a primary or secondary amine.

The process begins with the formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ to the target amine. A key advantage of this method is its efficiency and the avoidance of isolating the often unstable imine intermediate. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is also a viable, though more vigorous, reduction method. nih.gov

The general reductive amination process is applicable to a wide range of nitroarenes and aldehydes, making it a versatile tool for creating libraries of substituted amines. nih.govresearchgate.net The reaction conditions, such as solvent, temperature, and pH, must be carefully controlled to optimize the yield and minimize side reactions. organic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Typical Conditions Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol (B145695) Can also reduce the starting aldehyde if not controlled. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Selective for the iminium ion over the carbonyl. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Acetic Acid Mild and effective for a wide range of substrates. masterorganicchemistry.com

Amine alkylation offers a more direct, albeit sometimes less controlled, approach to synthesizing (4-nitro-pyridin-2-ylmethyl)amines. This Sₙ2 reaction involves the nucleophilic attack of an amine on an alkyl halide. In this context, a suitable precursor would be 2-(halomethyl)-4-nitropyridine (e.g., 2-(chloromethyl)-4-nitropyridine), which would be reacted with methylamine (B109427).

A significant challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The primary amine product is often more nucleophilic than the starting amine, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comdtic.mil To favor monoalkylation, a large excess of the starting amine can be used.

The reaction is typically carried out in a polar solvent to facilitate the Sₙ2 mechanism. The presence of a non-nucleophilic base may be required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. dtic.mil

While direct alkylation can be problematic, it remains a fundamental strategy. For instance, the synthesis of various N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has been achieved through coupling reactions between a substituted 2-chloropyridine (B119429) and the corresponding aniline, demonstrating the utility of amine alkylation in pyridine (B92270) systems. nih.gov

Synthesis of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine and Analogues

The specific synthesis of this compound can be envisioned through the aforementioned general strategies.

Via Reductive Amination : The reaction would involve condensing 4-nitropyridine-2-carbaldehyde with methylamine to form the corresponding imine, followed by in-situ reduction. The choice of a mild reducing agent like NaBH(OAc)₃ would be crucial to avoid the undesired reduction of the nitro group.

Via Amine Alkylation : This route would utilize 2-(chloromethyl)-4-nitropyridine (B1415007) as the alkylating agent and methylamine as the nucleophile. Careful control of stoichiometry, using a significant excess of methylamine, would be necessary to minimize the formation of the tertiary amine by-product.

Analogous syntheses are well-documented. For example, the synthesis of various 2-amino-4-methylpyridine (B118599) analogues often involves the manipulation of functional groups on a pre-formed pyridine ring, followed by amination or alkylation steps. nih.gov Similarly, the preparation of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine highlights complex coupling strategies used to form C-N bonds with nitrated aromatic systems. google.com

Functionalization of the Pyridine Ring

The synthesis of the target compound is intrinsically linked to the methods available for functionalizing the pyridine ring, particularly through nitration and nucleophilic substitution.

Introducing a nitro group onto a pyridine ring is a challenging but essential transformation for accessing nitropyridine derivatives. The pyridine ring is an electron-deficient heterocycle, and under the strongly acidic conditions typically used for nitration, the ring nitrogen is protonated. This further deactivates the ring towards electrophilic aromatic substitution, making nitration difficult. researchgate.netyoutube.com

Direct nitration of pyridine itself requires harsh conditions and gives low yields of 3-nitropyridine. However, the presence of activating groups can facilitate the reaction. For pyridine derivatives, nitration often occurs at the β-position (C-3 or C-5). researchgate.net Various nitrating agents have been developed to overcome the low reactivity of the pyridine nucleus. A common method involves using a mixture of nitric acid and sulfuric acid, sometimes at elevated temperatures. youtube.com Alternative reagents like N₂O₅ have also been used, which can react with pyridine compounds to form N-nitropyridinium salts that may rearrange to β-nitropyridines. rsc.org

For a substrate like 2-methylpyridine (B31789) (2-picoline), nitration is complex. While the methyl group is weakly activating, the ring's inherent deactivation remains a significant barrier. wikipedia.org Often, a more practical approach is to nitrate (B79036) a more reactive precursor, such as a pyridine-N-oxide. The N-oxide group activates the 4-position towards electrophilic attack. Subsequent reduction of the N-oxide group yields the 4-nitropyridine (B72724). For example, 4-nitropyridine-N-oxide can be reduced with iron in acetic acid to produce 4-aminopyridine, showcasing a related transformation. semanticscholar.org

The presence of a nitro group, a strong electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This effect is most pronounced when the nitro group is positioned ortho or para (positions 2, 4, or 6) to a leaving group. wikipedia.orgstackexchange.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. wikipedia.org

In 4-nitropyridine systems, positions 2 and 6 are highly activated towards nucleophilic attack. This allows for the displacement of a suitable leaving group (e.g., a halide) at these positions by a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comnih.gov

This reactivity is a cornerstone for the synthesis of many substituted pyridines. For instance, 2-chloro-3-nitropyridines are known to be highly reactive towards nucleophiles. mdpi.com Similarly, the synthesis of various bioactive molecules often relies on the nucleophilic substitution of a chlorine atom in a nitropyridine precursor by an amine. nih.gov This SₙAr reaction is a key step in building molecular complexity around the nitropyridine core.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine

Position of Attack Intermediate Stability Explanation
C-2 or C-4 More Stable The negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)-4-nitropyridine, with methylamine. achemblock.com The optimization of this reaction is critical for maximizing yield and minimizing the formation of byproducts. Key parameters that are typically optimized include solvent, temperature, reaction time, and the molar ratio of reactants.

The choice of solvent is paramount in nucleophilic substitution reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity.

Temperature plays a crucial role in reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions, such as the formation of over-alkylated products or decomposition of the starting materials or product. An optimal temperature must be established to balance reaction speed and selectivity.

The molar ratio of methylamine to the pyridine precursor is another key variable. Using an excess of methylamine can drive the reaction to completion and suppress the formation of the secondary amine byproduct, where two pyridylmethyl groups attach to one methylamine nitrogen. However, a large excess can complicate purification.

The following interactive table illustrates a hypothetical optimization study for the reaction between 2-(chloromethyl)-4-nitropyridine and methylamine, showcasing how varying conditions can influence the product yield.

Purification and Isolation Techniques

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a product of high purity. Given the basic nature of the amine functional group, a common and effective initial purification step is acid-base extraction.

A typical workup procedure involves:

Quenching the reaction mixture with water.

Extracting the aqueous mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove non-polar impurities.

Acidifying the aqueous layer with a dilute acid (e.g., HCl) to protonate the desired amine product, making it water-soluble.

Washing the acidic aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

Basifying the aqueous layer with a base (e.g., NaOH or Na2CO3) to deprotonate the amine, causing it to precipitate or become extractable into a fresh organic layer.

Extracting the free amine with an organic solvent, followed by drying over an anhydrous salt (like Na2SO4 or MgSO4), filtration, and evaporation of the solvent under reduced pressure.

For higher purity, column chromatography is often employed. Silica (B1680970) gel is a common stationary phase, and a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate with a small amount of triethylamine (B128534), is used as the mobile phase. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

Recrystallization is another powerful technique for final purification. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective recrystallization.

Synthetic Challenges and Novel Methodological Developments

The synthesis of this compound is not without its difficulties, many of which are common in the chemistry of substituted pyridines. researchgate.net

Synthetic Challenges:

Precursor Synthesis: A primary challenge is the efficient synthesis of the key intermediate, 2-(chloromethyl)-4-nitropyridine. The direct nitration of 2-methylpyridine often leads to a mixture of isomers, with nitration at the 3- and 5-positions being common. youtube.comulisboa.pt Achieving selective nitration at the 4-position can be difficult and may require multi-step routes, for instance, through an N-oxide intermediate. prepchem.comorientjchem.org The subsequent chlorination of the methyl group must also be controlled to avoid over-halogenation.

Regioselectivity: The inherent electronic properties of the pyridine ring make selective functionalization challenging. researchgate.netchemrxiv.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions, which may not be the desired ones. libretexts.org

Side Reactions: During the nucleophilic substitution step with methylamine, potential side reactions include the formation of a quaternary ammonium salt or substitution of the nitro group itself, which can act as a leaving group in some nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netmdpi.com

Nitro Group Migration: In reactions involving substituted nitropyridines, unexpected migration of the nitro group has been observed under certain conditions, leading to isomeric impurities that can be difficult to separate. clockss.orgntnu.no

Novel Methodological Developments:

To overcome these challenges, researchers are continuously developing new synthetic methods.

Improved Nitration Procedures: Novel nitrating systems, such as tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), have been shown to provide higher regioselectivity in the nitration of complex heterocyclic systems compared to classical mixed-acid conditions. nih.gov

Vicarious Nucleophilic Substitution (VNS): VNS offers a powerful method for introducing functional groups onto electron-deficient rings like nitropyridines. acs.orgnih.gov This method allows for the substitution of hydrogen atoms located ortho or para to the nitro group, providing alternative pathways to functionalized pyridines. ntnu.nonih.gov

Transition-Metal-Free Alkylation: Recent advancements have focused on metal-free methods for functionalizing pyridines, avoiding the cost and toxicity associated with some metal catalysts. chemrxiv.org

Flow Chemistry: Continuous flow reactors are being explored for nitration and other hazardous reactions. nih.gov This technology can offer better control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and better selectivity.

The table below summarizes some of the challenges and the corresponding modern approaches to address them.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 4 Nitro Pyridin 2 Ylmethyl Amine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal insights into the molecular structure of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine.

Determination of Molecular Conformation and Geometry

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound (based on analogous structures)

Parameter Expected Value (Å or °)
C-N (pyridine ring) ~1.34 Å
C-C (pyridine ring) ~1.38 Å
C-NO2 ~1.45 Å
N-O (nitro group) ~1.22 Å
C-N (amine) ~1.46 Å
N-C (methyl) ~1.47 Å
C-N-C (amine) ~112°
O-N-O (nitro group) ~124°

Note: This table is illustrative and does not represent experimental data for the target compound.

Analysis of Dihedral Angles and Torsional Barriers

Dihedral angles, which describe the rotation around chemical bonds, are crucial for defining the three-dimensional shape of a molecule. In the case of this compound, key dihedral angles would include the twist of the nitro group relative to the pyridine (B92270) ring and the rotational orientation of the methylamino-methyl substituent. For example, in 4-Methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)°. nih.gov The study of these angles provides insight into steric hindrance and electronic effects that influence the molecule's preferred conformation. Torsional barriers, which represent the energy required to rotate around a bond, could be further investigated using computational methods.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Intermolecular interactions are fundamental to understanding the solid-state properties of a compound. The presence of a secondary amine group (N-H) in this compound suggests its potential to act as a hydrogen bond donor. The nitro group's oxygen atoms and the pyridine ring's nitrogen atom are potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds, such as N-H···O or N-H···N, would be a key feature of the crystal packing. nih.govnih.gov

Furthermore, the aromatic pyridine ring is capable of engaging in π-stacking interactions, where the electron clouds of adjacent rings interact. These interactions play a significant role in stabilizing the crystal structure. nih.govnih.gov The analysis would detail the geometry of these interactions, including the centroid-to-centroid distances and the slippage between stacked rings.

Table 2: Hypothetical Hydrogen Bonding and π-Stacking Parameters for this compound (based on analogous structures)

Interaction Type Donor-Acceptor D···A Distance (Å) D-H···A Angle (°)
Hydrogen Bond N-H···O ~2.9 - 3.2 ~150 - 170
Hydrogen Bond N-H···N ~3.0 - 3.3 ~150 - 170
π-Stacking Pyridine···Pyridine ~3.5 - 3.8 (centroid-centroid) -

Note: This table is illustrative and does not represent experimental data for the target compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the energies of its molecular vibrations. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups and characterize the bonding within this compound.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending motions of its constituent functional groups. The assignment of these bands would be based on established group frequency ranges and could be supported by computational predictions. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound (cm⁻¹) (based on analogous structures)

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch (aromatic) Pyridine Ring 3000 - 3100
C-H Stretch (aliphatic) Methyl & Methylene (B1212753) 2850 - 3000
Asymmetric NO₂ Stretch Nitro Group 1500 - 1570
Symmetric NO₂ Stretch Nitro Group 1300 - 1370
C=C, C=N Stretch Pyridine Ring 1400 - 1600
N-H Bend Secondary Amine 1550 - 1650
CH₂/CH₃ Bend Methyl & Methylene 1375 - 1470

Note: This table is illustrative and does not represent experimental data for the target compound.

The analysis would detail the specific frequencies and relative intensities of the observed bands in both the FT-IR and Raman spectra, providing a complete vibrational profile of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Correlation with Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. For complex organic molecules like this compound, DFT calculations can predict optimized geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy. researchgate.netacs.orgnih.gov

Theoretical studies on analogous compounds, such as 2-amino-3-nitropyridine, have demonstrated a strong correlation between calculated and experimental data for bond lengths, bond angles, and dihedral angles. researchgate.net These calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), can accurately simulate infrared spectra and predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, providing valuable insights for spectral assignment. researchgate.net

For this compound, it is anticipated that DFT calculations would reveal significant electronic perturbations within the pyridine ring due to the presence of the electron-donating methylaminomethyl group at the C2 position and the strongly electron-withdrawing nitro group at the C4 position. These substitutions are expected to influence the electron density distribution, which in turn affects the chemical shifts in NMR spectroscopy and the electronic transitions observed in UV-Vis spectroscopy. The correlation of predicted data with experimental findings would be crucial for a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the methylene bridge, and the methyl group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents.

The powerful electron-withdrawing nature of the nitro group at C4 will cause a significant downfield shift for the adjacent protons. Conversely, the methylaminomethyl group at C2 is electron-donating, which would lead to an upfield shift for nearby protons.

Based on data from related substituted pyridines, the following chemical shifts can be predicted:

The proton at C6 (H-6) is expected to be the most downfield of the aromatic protons due to its proximity to the ring nitrogen and the influence of the nitro group.

The proton at C5 (H-5) would also be shifted downfield by the adjacent nitro group.

The proton at C3 (H-3) will be influenced by the adjacent methylaminomethyl group.

The methylene protons (-CH₂-) will appear as a singlet, shifted downfield due to the adjacent nitrogen of the pyridine ring and the secondary amine.

The methyl protons (-CH₃) of the amino group will also appear as a singlet, at a more upfield position.

The amine proton (N-H) signal is expected to be a broad singlet.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
H-6 8.3 - 8.6 d
H-5 7.8 - 8.1 dd
H-3 7.2 - 7.5 d
-CH₂- 3.8 - 4.2 s
-CH₃ 2.4 - 2.7 s

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic environment. youtube.comyoutube.com

The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded and appear at a very downfield chemical shift. The carbon atoms flanking the ring nitrogen (C-2 and C-6) will also be downfield. The presence of the methylaminomethyl group at C-2 will influence its chemical shift.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-2 158 - 162
C-3 118 - 122
C-4 150 - 155
C-5 120 - 124
C-6 148 - 152
-CH₂- 55 - 60

To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed. researchgate.netharvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-5 and H-6, and between H-3 and H-5 (if a small long-range coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the -CH₂- protons would correlate with the corresponding carbon signal. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations include those between the -CH₂- protons and C-2 and C-3 of the pyridine ring, and between the H-3 proton and C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern and the conformation of the side chain. For example, a NOE would be expected between the -CH₂- protons and the H-3 proton.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. rsc.org

The presence of the nitro group, a strong chromophore, and the aminomethyl-substituted pyridine ring, will lead to distinct absorption bands. Studies on related aminonitropyridines show that the position and intensity of these bands are sensitive to the substitution pattern and solvent polarity. rsc.org

The spectrum is anticipated to show a strong absorption band at a longer wavelength (in the near-UV or visible region) corresponding to a π → π* transition involving intramolecular charge transfer from the electron-donating part of the molecule (the amino group and pyridine ring) to the electron-withdrawing nitro group. A weaker n → π* transition associated with the nitro group may also be observed at a longer wavelength. researchgate.netiu.edu

Predicted UV-Vis Absorption Bands

Transition Predicted λmax (nm)
π → π* (Charge Transfer) 300 - 350

Computational Chemistry and Theoretical Investigations of Methyl 4 Nitro Pyridin 2 Ylmethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties with a good balance of accuracy and computational cost. DFT calculations are instrumental in studying the geometry, electronic structure, and spectroscopic parameters of molecules like Methyl-(4-nitro-pyridin-2-ylmethyl)-amine.

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is extended to a conformational analysis to identify the most stable conformers.

The geometry of nitropyridine derivatives is significantly influenced by the position of the nitro group. researchgate.netelectronicsandbooks.com DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or larger, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The presence of the electron-withdrawing nitro group at the 4-position is expected to cause notable changes in the pyridine (B92270) ring's geometry compared to unsubstituted pyridine. nih.govbohrium.com Specifically, an increase in the ipso C-C-C angle at the point of substitution is anticipated. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-NO₂~1.45 Å
N-O (nitro)~1.22 Å
C-C (pyridine ring)~1.38 - 1.40 Å
C-N (pyridine ring)~1.33 - 1.34 Å
C-CH₂~1.51 Å
CH₂-NH~1.46 Å
NH-CH₃~1.45 Å
Bond AngleO-N-O (nitro)~124°
C-C-N (pyridine ring)~120° - 124°
C-CH₂-NH~110°
Dihedral AngleC(ring)-C(ring)-C-N(nitro)~0° (planar)
C(ring)-C-CH₂-NVariable (determines conformation)

Note: These values are illustrative, based on typical results for substituted nitropyridines and picolylamines from computational studies. nih.govnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminomethyl side chain and the pyridine ring, while the LUMO is likely to be centered on the electron-withdrawing nitro group and the pyridine ring. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations are a standard method for computing these orbital energies. ias.ac.in

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing electron density in terms of localized bonds and lone pairs. nih.govresearchgate.net NBO analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals. In this molecule, significant delocalization interactions would be expected between the nitrogen lone pair of the amino group, the π-system of the pyridine ring, and the π* orbitals of the nitro group. These interactions are crucial for understanding the substituent effects on the molecule's stability and reactivity. nih.govbohrium.com

Table 2: Illustrative Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -3.0 eV
HOMO-LUMO Gap~ 3.5 eV
Dipole Moment~ 4-6 D

Note: These values are illustrative, based on trends observed in computational studies of 4-nitropyridine (B72724) derivatives and other substituted pyridines. nih.govias.ac.in

DFT calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and assign experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. nih.gov Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group (typically around 1550 and 1350 cm⁻¹), pyridine ring stretching modes (1400-1600 cm⁻¹), and N-H and C-H stretching vibrations. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of the molecule. These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the effects of the nitro and methyl-amino-methyl substituents on the pyridine ring. nih.gov

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational ModePredicted (Scaled)Typical Experimental Range
N-H Stretch~33503300-3500
C-H Stretch (Aromatic)~31003050-3150
C-H Stretch (Aliphatic)~29502850-3000
NO₂ Asymmetric Stretch~15501530-1560
Pyridine Ring Stretch~1600, 15001450-1610
NO₂ Symmetric Stretch~13501340-1360

Note: Predicted values are based on methodologies applied to similar nitroaromatic compounds. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static properties of individual conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion, MD simulations can map out the conformational landscape, revealing the accessible conformations and the transitions between them. For a flexible molecule like this compound, an MD simulation could provide insights into the preferred orientations of the side chain in solution and the timescale of conformational changes.

Theoretical Mechanistic Probing of Reaction Pathways

Computational chemistry is also a powerful tool for investigating reaction mechanisms. For instance, if this compound were to participate in a chemical reaction, such as a nucleophilic substitution or a reduction of the nitro group, DFT could be used to model the entire reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating the activation energies. Such studies can elucidate the feasibility of a proposed mechanism and predict the reaction kinetics. Theoretical studies on the thermolysis of nitropyridines, for example, have identified C-NO₂ bond cleavage as a key step. researchgate.net

Comparison of Theoretical and Experimental Data

The ultimate validation of computational models comes from the comparison of theoretical predictions with experimental data. researchgate.netelectronicsandbooks.comnih.gov For this compound, this would involve comparing calculated geometric parameters with X-ray crystallography data, predicted vibrational frequencies with experimental IR and Raman spectra, and calculated NMR chemical shifts with measured spectra. nih.gov Good agreement between theory and experiment provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. nih.gov Discrepancies, on the other hand, can point to limitations in the theoretical method or suggest that environmental factors (like solvent effects) play a significant role.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Nitro Pyridin 2 Ylmethyl Amine and Its Derivatives

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and its presence is pivotal to the chemical character of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine.

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group is a common and important transformation in the chemistry of nitroaromatic compounds, including derivatives of this compound. This reaction converts the nitro group into an amino group, profoundly altering the electronic properties and reactivity of the molecule. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgacs.org

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally efficient and clean. However, care must be taken as some catalysts can also affect other functional groups.

Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. commonorganicchemistry.com These methods are often cost-effective and tolerate a range of functional groups.

Tin(II) Chloride (SnCl2): This reagent provides a mild method for the reduction of nitro groups and is often used when other reducible functionalities are present in the molecule. commonorganicchemistry.com

The successful reduction of the nitro group in derivatives of this compound leads to the formation of the corresponding amino-pyridine derivative. This transformation is significant as it opens up avenues for further functionalization, such as diazotization followed by substitution reactions.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Selectivity
H₂/Pd/C Hydrogen gas, room temperature or elevated temperature and pressure High efficiency, but can reduce other functional groups. commonorganicchemistry.com
Raney Nickel Hydrogen gas, often at elevated temperature and pressure Effective, but can also affect other reducible groups. commonorganicchemistry.com
Fe/Acid (e.g., AcOH) Refluxing acid Mild and often chemoselective for the nitro group. commonorganicchemistry.com
Zn/Acid (e.g., AcOH) Acidic conditions Mild and can be used in the presence of other reducible groups. commonorganicchemistry.com
SnCl₂ Acidic or neutral conditions Mild and selective for the nitro group. commonorganicchemistry.com
Sodium Sulfide (Na₂S) Aqueous or alcoholic solution Can be used for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Influence of the Nitro Group on Pyridine (B92270) Ring Activation

The nitro group, being strongly electron-withdrawing, significantly deactivates the pyridine ring towards electrophilic aromatic substitution. uoanbar.edu.iq This effect is analogous to the deactivation seen in nitrobenzene. wikipedia.org The electron density of the pyridine ring is reduced, making it less susceptible to attack by electrophiles.

Conversely, this electron deficiency enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The nitro group at the 4-position, in conjunction with the electronegative nitrogen atom of the pyridine ring, makes the positions ortho and para to the nitro group (positions 2, 3, 5, and 6) more electrophilic and thus more susceptible to attack by nucleophiles. This activation is a key feature of the reactivity of 4-nitropyridine (B72724) derivatives. Kinetic studies on similar systems, such as the reaction of 2-methoxy-3-nitropyridine with secondary amines, have shown that these reactions proceed through a SNAr mechanism. researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org

The pyridine nitrogen can react with electrophiles such as alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, which further deactivates the ring towards electrophilic attack but can enhance its susceptibility to nucleophilic attack. The basicity of the pyridine nitrogen is lower than that of aliphatic amines due to the sp² hybridization of the nitrogen, which holds the lone pair more tightly to the nucleus. uoanbar.edu.iq

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, capable of participating in both electrophilic and nucleophilic reactions.

Electrophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. It can react with a variety of electrophiles in substitution reactions. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom. Generally, secondary amines are more nucleophilic than primary amines. masterorganicchemistry.com

Examples of electrophilic substitution reactions involving the secondary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form tertiary amines.

Reaction with Aldehydes and Ketones: Formation of enamines or Schiff bases, depending on the reaction conditions and the structure of the carbonyl compound.

Nucleophilic Reactions

While the primary reactivity of the amine is as a nucleophile, the N-H proton can be abstracted by a strong base, making the nitrogen atom anionic and thus a stronger nucleophile. However, such reactions are less common for simple secondary amines unless activated by adjacent electron-withdrawing groups.

The nucleophilicity of amines is a well-studied area, and trends show that secondary amines are generally more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This trend is attributed to the electron-donating effect of the alkyl groups.

Table 2: Comparison of Basicity and Nucleophilicity of Amines

Amine Type General Basicity Trend General Nucleophilicity Trend Influencing Factors
Primary Amines Less basic than secondary amines Less nucleophilic than secondary amines Steric hindrance can reduce nucleophilicity. masterorganicchemistry.com
Secondary Amines More basic than primary amines More nucleophilic than primary amines Increased electron density on nitrogen from alkyl groups. masterorganicchemistry.com
Tertiary Amines Basicity similar to or slightly less than secondary amines Generally less nucleophilic than secondary amines Significant steric hindrance often impedes reactivity. wikipedia.org

Mechanistic Investigations of Nitro Group Migration

A notable characteristic of nitropyridine derivatives is the potential for intramolecular rearrangement, particularly the migration of the nitro group. Mechanistic studies on the reaction of amines with halo-substituted nitropyridines have revealed unexpected product distributions, pointing towards complex reaction pathways.

In a systematic study of the reaction between 3-bromo-4-nitropyridine and various amines, researchers identified not only the expected nucleophilic substitution product but also a significant amount of a product resulting from the migration of the nitro group from the C4 to the C3 position. researchgate.net To understand the factors governing this rearrangement, a series of controlled experiments were conducted to examine the effects of solvents, bases, and temperature on product selectivity. researchgate.net

The investigation concluded that the nitro-group migration is highly dependent on the reaction environment. Specifically, the rearrangement was observed to occur predominantly in polar aprotic solvents. researchgate.net In contrast, standard nucleophilic substitution without rearrangement was observed under all tested conditions, indicating that the migration is a competing pathway favored by specific solvent properties. researchgate.net Two-dimensional NMR spectral data were crucial in confirming the structure of the unexpected migration product. researchgate.net While the precise mechanism was explored, it was shown to be distinct from other known nitro-migration pathways, such as those involving N-dealkylation/N-realkylation or three-membered ring intermediates. researchgate.net

The table below summarizes the general findings from these mechanistic studies.

Experimental FactorObservation on Nitro Group Migration
Solvent Migration is favored in polar aprotic solvents.
Base The choice of base can influence the ratio of substitution to migration product.
Temperature Reaction temperature affects the rate of both substitution and migration pathways.
Substrate Similar migrations were also observed for 2-nitropyridine systems. researchgate.net

Mechanistic Studies of Catalyzed Reactions Involving the Amine Motif

The amine motif within this compound is a key site for chemical modification. Catalysis plays a crucial role in activating this part of the molecule for various transformations, including C-N bond activation and intramolecular rearrangements.

Carbon-Nitrogen (C-N) bond activation is a powerful strategy in organic synthesis for constructing new molecular frameworks. In derivatives related to the title compound, the benzylic C-N bond is a target for catalytic cleavage. Copper-catalyzed reactions, for instance, have been developed for the formal C-N bond cleavage of aromatic methylamines, enabling the assembly of diverse pyridine derivatives from readily available starting materials. iaea.org

Mechanistic studies suggest that these transformations can proceed through various pathways, including radical-mediated processes. In one such approach, a nitrogen-centered radical is generated, which facilitates the cleavage of the C-N bond, leading to a precursor that can be used to build new heterocyclic structures. ruc.dk The choice of catalyst and reaction conditions is critical for achieving high efficiency and selectivity in these C-N bond cleavage reactions. iaea.orgchemrxiv.org

Key Features of Catalyzed C-N Bond Activation:

Catalysts: Transition metals, particularly copper complexes, are effective catalysts. iaea.org

Reaction Type: Often involves oxidative cyclization or cross-coupling processes. chemrxiv.org

Mechanism: Can proceed via radical intermediates or through organometallic pathways. ruc.dk

Application: Provides a route to synthesize multi-substituted pyridines and other heterocycles. iaea.orgchemrxiv.org

Intramolecular rearrangements are fundamental reactions that reconfigure the atomic connectivity of a molecule. For nitropyridine amine derivatives, the most prominently studied rearrangement is the nitro group migration discussed in section 5.4. researchgate.net

Other types of rearrangements, such as alkyl migrations, are also significant in organic chemistry. For example, free-radical-based methods have been developed that involve an intramolecular migration of an aryl or alkyl group to functionalize olefins. nih.govnih.gov These reactions often proceed through a radical cascade mechanism, where the migration is a key step in forming new carbon-carbon bonds. nih.gov While these specific types of alkyl migrations are synthetically valuable, they have not been extensively reported for the precise scaffold of this compound itself. The reactivity of this compound is more commonly characterized by nucleophilic substitution and nitro group rearrangements.

To gain deeper insight into reaction mechanisms, kinetic and thermodynamic studies are indispensable. Techniques such as Hammett plots and the analysis of kinetic isotope effects (KIEs) provide quantitative data on transition states and rate-determining steps.

Hammett Plots

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. researchgate.net The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. nih.govresearchgate.net

A Hammett plot is generated by graphing log(k/k₀) against σ for a series of reactions with different substituents. The sign and magnitude of the slope (ρ) give mechanistic clues: researchgate.net

Positive ρ: The reaction is accelerated by electron-withdrawing groups. This indicates that negative charge is building up, or positive charge is being lost, in the transition state of the rate-determining step. researchgate.net

Negative ρ: The reaction is accelerated by electron-donating groups, indicating a buildup of positive charge or loss of negative charge in the transition state.

For a hypothetical nucleophilic substitution reaction at the methylene (B1212753) carbon of this compound derivatives with varied substituents on the pyridine ring, a Hammett plot could be constructed. The table below illustrates hypothetical data for such a study.

Substituent (X)σ valueRate Constant (k)log(k/k₀)
-OCH₃-0.270.5 x 10⁻⁴-0.30
-CH₃-0.170.7 x 10⁻⁴-0.15
-H0.001.0 x 10⁻⁴0.00
-Cl0.232.1 x 10⁻⁴0.32
-CN0.669.8 x 10⁻⁴0.99

Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. Since a bond to a heavier isotope (like deuterium, D) is stronger than a bond to a lighter one (hydrogen, H), the reaction rate is typically slower for the deuterated compound (kH/kD > 1). libretexts.org

For reactions involving the amine motif of this compound, a deuterium isotope effect could be used to probe C-H or N-H bond cleavage. For example, in a base-catalyzed elimination reaction, replacing the hydrogen atoms on the methylene group with deuterium would be expected to produce a significant primary KIE if C-H bond cleavage is part of the rate-determining step. libretexts.orgnih.gov

Type of Isotope EffectDescriptionMechanistic Implication
Primary KIE Observed when the bond to the isotope is broken in the rate-determining step. Typically kH/kD > 2.Indicates that bond breaking to the isotopically labeled atom is kinetically significant.
Secondary KIE Observed when the bond to the isotope is not broken, but hybridization or the steric environment of the atom changes. Typically 0.7 < kH/kD < 1.5.Provides information about changes in the transition state structure at a position adjacent to the reaction center.
Inverse KIE A kinetic isotope effect where kH/kD < 1.Can occur if a bond to the isotope becomes stiffer or more constrained in the transition state.

These quantitative studies are essential for distinguishing between proposed reaction mechanisms and for developing a detailed understanding of the chemical reactivity of this compound and its derivatives.

Coordination Chemistry and Metal Complexation of Methyl 4 Nitro Pyridin 2 Ylmethyl Amine

Ligand Design Principles and Potential Coordination Sites

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is structurally analogous to well-studied chelating agents like bis(pyridin-2-ylmethyl)amine (DPA). researchgate.net The primary coordination is expected to occur through a bidentate N,N' chelation mechanism. The two key donor sites are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine group. This arrangement is conducive to forming a stable five-membered chelate ring upon complexation with a metal center.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely follow established procedures for related pyridine-amine ligands. ekb.egmdpi.com A typical method involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. ekb.egmdpi.comnih.gov The stoichiometry of the reactants can be adjusted to isolate complexes with different ligand-to-metal ratios.

Copper(II) Complexes: Copper(II) ions readily form complexes with N-donor ligands. The reaction of this compound with a copper(II) salt, such as CuCl₂, would be expected to yield mononuclear or dinuclear complexes. nih.govnih.gov The resulting complexes could feature various geometries depending on the counter-ions and solvent molecules involved in coordination. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes are anticipated to form upon reacting the ligand with cobalt(II) salts. mdpi.com The synthesis can yield complexes with different coordination numbers and geometries, typically tetrahedral or octahedral, which are influenced by the steric and electronic properties of the ligand and the reaction conditions. researchgate.netrsc.org

Platinum(II/IV) Complexes: The synthesis of platinum(II) complexes would likely start from a precursor like potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govmdpi.com These reactions can produce square-planar Pt(II) complexes. nih.gov Subsequent oxidation of the Pt(II) center, for instance with chlorine, can lead to the formation of octahedral Platinum(IV) complexes. rsc.orgnih.gov The synthesis of platinum complexes can sometimes be challenging due to steric hindrance from substituents near the donor atom. semanticscholar.org

Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination geometry and bonding modes.

Coordination Geometry: Based on analogous structures, Copper(II) complexes are likely to adopt distorted square-pyramidal or octahedral geometries. nih.govpsu.edu Cobalt(II) complexes can be either tetrahedral or six-coordinate octahedral. mdpi.comresearchgate.net Platinum(II) complexes are characteristically square-planar, while Platinum(IV) complexes are octahedral. nih.govnih.gov

Bonding Modes: The primary bonding mode involves the bidentate chelation of the ligand to the metal center via the pyridyl and amine nitrogen atoms, forming a stable five-membered ring. nih.gov In polynuclear complexes, bridging ligands (like halides or solvent molecules) might also be present. The nitro group, while not typically a primary binding site, can influence the crystal packing through intermolecular interactions. nih.gov

The table below summarizes the expected coordination geometries for complexes of this compound with selected transition metals.

Metal IonExpected Coordination NumberCommon Geometries
Copper(II) 4, 5, or 6Square-Planar, Square-Pyramidal, Distorted Octahedral
Cobalt(II) 4 or 6Tetrahedral, Octahedral
Platinum(II) 4Square-Planar
Platinum(IV) 6Octahedral

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of the coordination compounds are dictated by the d-electron configuration of the metal ion and the geometry of the complex.

Copper(II) Complexes: With a d⁹ electronic configuration, Cu(II) complexes are paramagnetic and typically have a magnetic moment corresponding to one unpaired electron. In dinuclear species, antiferromagnetic coupling between the copper centers can occur, leading to a subnormal magnetic moment at room temperature. bohrium.com

Cobalt(II) Complexes: High-spin Co(II) (d⁷) complexes are paramagnetic. Tetrahedral complexes are expected to have magnetic moments in the range of 4.4–5.2 B.M., while octahedral complexes typically show moments between 4.7–5.2 B.M. These complexes often exhibit significant magnetic anisotropy. researchgate.netrsc.org

Platinum(II/IV) Complexes: Platinum(II) (d⁸) complexes with a square-planar geometry are diamagnetic. Similarly, low-spin octahedral Platinum(IV) (d⁶) complexes are also diamagnetic.

The table below outlines the anticipated magnetic behavior for these complexes.

Complex TypeMetal d-electronsExpected Spin StateMagnetic Behavior
Cu(II) (monomer) d⁹S = 1/2Paramagnetic
Co(II) (tetrahedral) d⁷High Spin (S = 3/2)Paramagnetic
Co(II) (octahedral) d⁷High Spin (S = 3/2)Paramagnetic
Pt(II) (square-planar) d⁸Low Spin (S = 0)Diamagnetic
Pt(IV) (octahedral) d⁶Low Spin (S = 0)Diamagnetic

Role as a Polydentate Ligand in Supramolecular Assemblies

Beyond its primary chelating function, this compound has significant potential as a building block in supramolecular chemistry. The nitro group is a key player in this context, capable of forming strong hydrogen bonds with suitable donor groups. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions. nih.govnih.gov

These non-covalent interactions can direct the self-assembly of individual complex units into larger, well-defined one-, two-, or three-dimensional networks. nih.gov The interplay between the coordination bonds holding the complex together and the weaker intermolecular forces dictates the final supramolecular architecture. The structure of related compounds like 4-Methyl-3-nitro-pyridin-2-amine shows the formation of dimers through N-H···N hydrogen bonds and stabilization through π-π stacking, highlighting the potential for such interactions. nih.gov

Ligand Field Theory and Spectroscopic Characterization of Metal Complexes

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. wikipedia.orglibretexts.org LFT considers the interactions between the metal d-orbitals and the ligand orbitals. In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy difference between these levels is the ligand field splitting parameter (Δ₀).

Spectroscopic techniques are essential for characterizing these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Coordination through the pyridine nitrogen typically results in a shift of the pyridine ring vibrational bands to higher frequencies. The N-H stretching vibration of the secondary amine would also be altered upon complexation. nih.govut.ac.ir The presence of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) stretching vibrations. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about the d-orbital splitting. The spectra typically show bands corresponding to d-d transitions, which are characteristic of the metal ion's coordination environment. ut.ac.ir For instance, octahedral Co(II) complexes show multiple absorption bands in the visible region. ekb.eg In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can also be observed. nih.gov

NMR Spectroscopy: For diamagnetic complexes, such as those of Pt(II) and Pt(IV), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful characterization tool. ¹H NMR can show a downfield shift of the protons adjacent to the coordinating nitrogen atoms. nih.gov

The table below summarizes the expected spectroscopic features for metal complexes of this compound.

Spectroscopic TechniqueObserved FeatureInterpretation
IR Spectroscopy Shift in pyridine ring vibrationsCoordination of pyridine nitrogen
Shift in N-H stretchCoordination of amine nitrogen
New bands in far-IR (400-600 cm⁻¹)Formation of M-N bonds
UV-Vis Spectroscopy Bands in the visible/near-IR regiond-d electronic transitions
Intense bands in the UV regionπ→π* and n→π* transitions, Charge Transfer
¹H NMR (for diamagnetic complexes) Shift in proton signals near N-donorsConfirmation of coordination sites

Advanced Chemical Applications and Materials Science Potential of Methyl 4 Nitro Pyridin 2 Ylmethyl Amine

Design of Functional Materials

Exploration of Luminescent and Optoelectronic Properties

The luminescent and optoelectronic properties of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine have not been characterized in scientific literature. Typically, organic molecules with potential for such applications possess specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups that can facilitate intramolecular charge transfer (ICT) upon photoexcitation.

While the pyridine (B92270) ring and the nitro group in this compound represent a basic donor-acceptor structure, detailed photophysical studies are required to determine if this compound exhibits any significant fluorescence, phosphorescence, or other optoelectronic behaviors. Such studies would involve measuring its absorption and emission spectra, quantum yields, and excited-state lifetimes in various solvents. The potential for this compound to be used in applications like Organic Light-Emitting Diodes (OLEDs) or as a fluorescent sensor is entirely dependent on these fundamental photophysical characteristics, which are yet to be determined.

Chemical Probes and Tools in Synthetic Methodologies

There is no documented use of this compound as a chemical probe or as a specialized tool in synthetic methodologies. The design of a chemical probe relies on a molecule's ability to selectively interact with a specific analyte or participate in a particular chemical reaction in a detectable manner. The nitro group on the pyridine ring could potentially serve as a reporter group in certain analytical techniques, such as electrochemistry, or as a reactive handle for further functionalization. However, no research has been published to validate these potential applications.

In synthetic methodologies, novel reagents are often developed to achieve specific chemical transformations with high efficiency and selectivity. The structural motifs within this compound, such as the secondary amine and the nitropyridine core, are common in organic chemistry. However, its specific utility as a catalyst, ligand, or building block in a novel synthetic protocol has not been explored or reported in the available scientific literature. Future research would be needed to identify any unique reactivity or properties that would qualify it as a valuable tool for synthetic chemists.

Conclusion and Future Research Directions

Summary of Current Academic Research on Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

Academic research specifically focused on the compound this compound is limited in publicly accessible literature. However, research on analogous structures, particularly nitropyridine and aminopyridine derivatives, provides a strong foundation for understanding its potential chemical behavior and areas of scientific interest. Studies on related compounds such as 4-Methyl-3-nitro-pyridin-2-amine have detailed their synthesis and crystal structure, revealing insights into intramolecular hydrogen bonding and molecular packing. nih.govnih.gov For instance, the synthesis of 4-Methyl-3-nitro-pyridin-2-amine involves the nitration of 2-Amino-4-picoline using a mixture of concentrated nitric and sulfuric acids. nih.gov The structural analysis of such compounds often involves techniques like X-ray crystallography to determine bond lengths, angles, and intermolecular interactions, which are crucial for understanding their physical and chemical properties. nih.govnih.gov

Furthermore, the broader class of nitropyridine derivatives is of significant interest due to the electron-withdrawing nature of the nitro group, which activates the pyridine (B92270) ring for nucleophilic substitution reactions. nih.gov Research in this area often explores the synthesis of various substituted pyridines, which are important precursors for pharmaceuticals and agrochemicals. researchgate.net The reduction of the nitro group to an amino group is also a common and important transformation, opening pathways to a wide range of functionalized molecules. acs.orgacs.org While direct studies on this compound are not prevalent, the existing body of research on similar molecules provides a roadmap for its synthesis, characterization, and potential applications.

Identification of Emerging Trends in Nitropyridine Amine Chemistry

The field of nitropyridine amine chemistry is experiencing several emerging trends driven by the need for more efficient, selective, and sustainable synthetic methodologies. One significant trend is the development of advanced catalytic systems for C-N bond formation, such as copper-catalyzed amination reactions and palladium-mediated Buchwald-Hartwig couplings. rsc.orggoogle.com These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Another key trend is the focus on direct C-H amination, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing waste. researchgate.net Cross-dehydrogenative couplings (CDCs) are at the forefront of this trend, enabling the direct formation of C-N bonds from C-H and N-H bonds. researchgate.net

Furthermore, there is a growing interest in the photochemistry of nitroaromatic compounds. Organic photorefractive materials based on substituted nitropyridines have been investigated for applications in optical data storage and processing. wikipedia.org The unique electronic properties of nitropyridine derivatives also make them valuable in the development of novel materials with specific optical or electronic functions.

The synthesis of complex, functionalized pyridine derivatives for biological applications remains a major driver of research. This includes the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS), where aminopyridine scaffolds are common. nih.gov The design and synthesis of such molecules often involve multi-step sequences and the use of modern synthetic techniques to achieve high purity and yield.

Future Prospects for Novel Chemical Discoveries and Methodological Advancements

The future of research on nitropyridine amines, including compounds like this compound, holds considerable promise for new discoveries and methodological breakthroughs. A key area for future exploration will be the development of more sophisticated and environmentally benign synthetic methods. This includes the use of flow chemistry for safer and more efficient nitration reactions and the application of biocatalysis for highly selective transformations.

There is also significant potential for the discovery of novel applications for nitropyridine derivatives. Their role as intermediates in the synthesis of biologically active molecules is well-established, and future research will likely uncover new therapeutic targets and applications in drug discovery. google.comnih.gov The exploration of their material science applications, such as in the development of new organic electronic materials or sensors, is another promising avenue. wikipedia.org

Advancements in computational chemistry will play an increasingly important role in predicting the properties and reactivity of new nitropyridine derivatives, guiding synthetic efforts and accelerating the discovery process. The combination of theoretical predictions with experimental validation will be crucial for designing molecules with tailored properties.

Furthermore, a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of nitropyridine amines will enable the development of more efficient and selective catalysts. nih.gov In-situ spectroscopic techniques and detailed kinetic studies will be instrumental in elucidating these mechanisms. The global market for pyridine derivatives is projected to grow, indicating a sustained demand for these compounds and the continued importance of research in this area. marketresearchfuture.comgrandviewresearch.com

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